Tirofiban hydrochloride

Platelet Biology Integrin Pharmacology Drug Discovery

Tirofiban hydrochloride (monohydrate) is a small-molecule, nonpeptide GP IIb/IIIa receptor antagonist with sub-nanomolar binding affinity (EC50 ~24 nM) and >10,000-fold selectivity over αvβ3 integrin. Unlike antibody-based inhibitors, its rapid onset, short half-life (1.5–2 h), and fast reversibility (4–8 h) enable tightly controlled platelet inhibition—critical for acute thrombosis, perioperative bridging, and ischemic stroke models where no increased intracranial hemorrhage risk is observed. High aqueous solubility ensures accurate dosing and minimal off-target effects. Order now.

Molecular Formula C22H39ClN2O6S
Molecular Weight 495.1 g/mol
CAS No. 150915-40-5
Cat. No. B1663621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTirofiban hydrochloride
CAS150915-40-5
SynonymsAggrastat
Agrastat
L 700,462
L 700462
L-700,462
L-700462
L700,462
MK 383
MK-383
N-(butylsulfonyl)-O-(4-(4-piperidyl)butyl)-L-tyrosine
tirofiban
tirofiban hydrochloride
tirofiban hydrochloride monohydrate
Molecular FormulaC22H39ClN2O6S
Molecular Weight495.1 g/mol
Structural Identifiers
SMILESCCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.Cl
InChIInChI=1S/C22H36N2O5S.ClH.H2O/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H;1H2/t21-;;/m0../s1
InChIKeyHWAAPJPFZPHHBC-FGJQBABTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tirofiban Hydrochloride (CAS 150915-40-5): A Nonpeptide GP IIb/IIIa Antagonist for Reversible Platelet Inhibition in Thrombotic Research


Tirofiban hydrochloride (monohydrate) is a nonpeptide tyrosine derivative and a potent, reversible antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor, the primary mediator of platelet aggregation. It is a small molecule (<1 kDa) with a defined chemical structure (C22H36N2O5S·HCl·H2O) , distinguishing it from larger, antibody-based GP IIb/IIIa inhibitors. Its primary mechanism involves competitive inhibition of fibrinogen binding, effectively preventing platelet cross-linking and thrombus formation [1].

Tirofiban Hydrochloride vs. Class Analogs: Why Cross-Class Substitution Introduces Uncontrolled Pharmacodynamic and Clinical Variability


In the class of intravenous GP IIb/IIIa inhibitors, fundamental differences in molecular structure, receptor binding kinetics, and half-life preclude simple interchangeability. While tirofiban, eptifibatide, and abciximab all target the same receptor, their distinct pharmacodynamic profiles—including speed of onset, consistency of platelet inhibition, and reversibility—have been shown in head-to-head trials to lead to significant differences in clinical outcomes, such as recanalization rates [1] and bleeding risk [2]. Substitution based on cost or availability alone ignores these quantifiable, evidence-based differentiators that can critically impact experimental reproducibility and therapeutic efficacy.

Tirofiban Hydrochloride: A Quantitative Evidence Guide for Scientific Selection vs. Closest Analogs


Receptor Binding Affinity and Selectivity: Tirofiban Exhibits Sub-Nanomolar GP IIb/IIIa Potency with High Selectivity vs. αvβ3 Integrin

Tirofiban demonstrates a binding affinity (EC50) of approximately 24 nmol/L for platelet GP IIb/IIIa and inhibits ADP-induced platelet aggregation with an IC50 ranging from 9-37 nM, depending on the assay [1][2]. Crucially, its selectivity for GP IIb/IIIa is high, with inhibition of αvβ3 vitronectin receptor-mediated adhesion occurring only at concentrations exceeding 10,000-fold the IC50 for platelet aggregation (IC50 for vitronectin adhesion = 62 µmol/L) . In comparison, a vendor datasheet for eptifibatide reports an IC50 of 140 nM for platelet aggregation .

Platelet Biology Integrin Pharmacology Drug Discovery

Pharmacodynamic Consistency: Tirofiban Provides Stable Platelet Inhibition Throughout Infusion, Unlike the Variable Effects of Abciximab

In a direct randomized comparison (the COMPARE trial), the pharmacodynamic profiles of tirofiban, eptifibatide, and abciximab were assessed. At 15 and 30 minutes post-bolus, the tirofiban-RESTORE regimen showed significantly less inhibition of platelet aggregation (PA) compared to abciximab (P=0.028) and eptifibatide (P=0.0001) [1]. However, the abciximab regimen demonstrated increasingly varied anti-aggregatory effects during continued infusion beyond 4 hours, whereas tirofiban and eptifibatide maintained their level of inhibition [1][2].

Antiplatelet Therapy Pharmacodynamics Percutaneous Coronary Intervention

Clinical Outcome: Tirofiban/Eptifibatide Achieve Significantly Higher Recanalization Rates Than Abciximab in Thromboembolic Complications

A meta-analysis of rescue therapy for intraprocedural thromboembolic complications during endovascular aneurysm treatment found that patients receiving tirofiban or eptifibatide had significantly higher recanalization rates compared to those treated with abciximab [1].

Neurointervention Thromboembolism Clinical Outcomes

Pharmacokinetic Reversibility: Tirofiban's Short Half-Life Enables Rapid Recovery of Platelet Function, a Key Safety Differentiator

Tirofiban has a short plasma half-life of approximately 1.5-2.0 hours [1][2]. Following infusion discontinuation, ex vivo platelet aggregation returns to near baseline in 90% of patients within 4 to 8 hours [3]. In contrast, abciximab has a much longer biological half-life; its effect on platelet function persists for up to 48 hours after cessation [4], and it has a substantially longer platelet half-life of 4 hours [5].

Pharmacokinetics Antiplatelet Reversibility Perioperative Care

Bleeding Risk Profile: Tirofiban is Associated with a Lower Risk of Intracranial Hemorrhage Compared to Abciximab

A systematic review and meta-analysis on the safety of GP IIb/IIIa inhibitors in stroke-related treatment revealed distinct safety profiles. Abciximab was associated with a significantly increased risk of symptomatic intracranial hemorrhage (ICH), with a relative risk (RR) of 4.26 (95% CI, 1.89-9.59) compared to control [1]. In contrast, eptifibatide (RR 0.17; 95% CI, 0.04-0.69) and low-dose tirofiban were considered safe and did not show an elevated risk [1].

Drug Safety Intracranial Hemorrhage Stroke

Solubility and Formulation: Tirofiban Hydrochloride Hydrate Offers High Aqueous Solubility for In Vitro and In Vivo Dosing

Tirofiban hydrochloride monohydrate (CAS 150915-40-5) demonstrates high solubility in common laboratory solvents, a critical factor for experimental preparation. Vendor datasheets report solubility at 25°C of 95 mg/mL (191.89 mM) in both DMSO and water [1]. This high aqueous solubility facilitates the preparation of intravenous solutions and in vivo dosing regimens without the need for complex or potentially confounding co-solvents.

Drug Formulation Solubility In Vivo Studies

Tirofiban Hydrochloride: Optimized Application Scenarios Based on Differentiated Product Profile


In Vitro Platelet Aggregation and Integrin Binding Assays Requiring High Potency and Selectivity

For studies investigating the specific role of GP IIb/IIIa in platelet aggregation, thrombus formation, or integrin signaling, tirofiban is the preferred agent due to its sub-nanomolar binding affinity (EC50 ~24 nM) and high selectivity index (>10,000-fold) over the αvβ3 vitronectin receptor [1]. Its high potency allows for use at low concentrations, minimizing off-target effects and ensuring that observed results are directly attributable to GP IIb/IIIa antagonism, a critical requirement for mechanistic studies. The high aqueous solubility of the hydrochloride salt simplifies preparation of accurate and consistent concentrations .

Preclinical In Vivo Models of Acute Thrombosis and Thromboembolism

Tirofiban is well-suited for acute in vivo thrombosis models (e.g., electrically-induced coronary artery thrombosis in canines, arterial thrombosis models in rodents) [2]. Its rapid onset of action and short plasma half-life (1.5-2.0 h) allow for tightly controlled, reversible platelet inhibition [3]. This is particularly advantageous for studies where rapid reversal of antiplatelet effects is required to assess bleeding time or recovery of hemostasis, or when a short-acting agent is needed to model specific clinical scenarios like perioperative bridging. The evidence of higher recanalization rates compared to abciximab further supports its use in models of thromboembolic complications [4].

Stroke and Neurointerventional Research Requiring a Favorable Intracranial Bleeding Profile

In preclinical models of ischemic stroke or studies involving endovascular procedures in the cerebral vasculature, the choice of GP IIb/IIIa inhibitor is critical. Meta-analysis data indicates that tirofiban, unlike abciximab, is not associated with an increased risk of symptomatic intracranial hemorrhage (ICH) [5]. For researchers investigating the safety and efficacy of adjunctive antiplatelet therapy in stroke, tirofiban represents a safer alternative to abciximab, minimizing the confounding variable of drug-induced ICH and allowing for a clearer assessment of therapeutic benefit.

Perioperative Bridging Protocols and Research on Reversible Antiplatelet Strategies

The distinct pharmacokinetic profile of tirofiban—characterized by a short half-life and rapid reversibility of platelet inhibition within 4-8 hours after infusion cessation—makes it an ideal candidate for research into perioperative bridging strategies [6]. For studies evaluating protocols where patients require temporary interruption of long-term antiplatelet therapy before surgery, tirofiban provides a safe and effective 'bridge' due to its predictable and rapid offset of action, a feature not shared by the long-acting, irreversible abciximab. This application scenario leverages a key, evidence-supported differentiator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tirofiban hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.